molecular formula C10H11N3O2S B11719705 N'-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide

N'-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide

Cat. No.: B11719705
M. Wt: 237.28 g/mol
InChI Key: UPVHUCQYCIBZOU-UHFFFAOYSA-N
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Description

N’-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanobenzene sulfonyl group attached to a dimethylmethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with N,N-dimethylmethanimidamide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of N’-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N’-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or sulfonates.

Scientific Research Applications

N’-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanobenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride

Uniqueness

N’-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a higher degree of stability and selectivity in its interactions with molecular targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

N'-(4-cyanophenyl)sulfonyl-N,N-dimethylmethanimidamide

InChI

InChI=1S/C10H11N3O2S/c1-13(2)8-12-16(14,15)10-5-3-9(7-11)4-6-10/h3-6,8H,1-2H3

InChI Key

UPVHUCQYCIBZOU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NS(=O)(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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